molecular formula C11H11NO3 B8362603 Methyl 4-cyano-2-ethoxybenzoate

Methyl 4-cyano-2-ethoxybenzoate

Cat. No.: B8362603
M. Wt: 205.21 g/mol
InChI Key: QQTFIMQWSURMTF-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-ethoxybenzoate is a benzoate ester derivative characterized by a cyano group (-CN) at the para position (C4), an ethoxy (-OCH₂CH₃) substituent at the ortho position (C2), and a methyl ester (-COOCH₃) at the carboxyl group. This structure imparts unique physicochemical properties, such as moderate polarity due to the electron-withdrawing cyano group and the ether-linked ethoxy moiety.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-cyano-2-ethoxybenzoate

InChI

InChI=1S/C11H11NO3/c1-3-15-10-6-8(7-12)4-5-9(10)11(13)14-2/h4-6H,3H2,1-2H3

InChI Key

QQTFIMQWSURMTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares Methyl 4-cyano-2-ethoxybenzoate with structurally related methyl benzoate derivatives, highlighting substituent differences and inferred properties:

Compound Name Substituents (Positions) Key Functional Groups Inferred Properties/Applications
This compound -CN (C4), -OCH₂CH₃ (C2) Cyano, ethoxy, methyl ester High polarity; potential drug intermediate
Methyl 4-acetamido-2-hydroxybenzoate -NHCOCH₃ (C4), -OH (C2) Acetamido, hydroxyl Higher solubility in polar solvents; pharmaceutical synthesis
Methyl 4-acetamido-5-chloro-2-methoxybenzoate -Cl (C5), -OCH₃ (C2) Chloro, methoxy Increased lipophilicity; bioactive agent
Methyl salicylate -OH (C2) Hydroxyl Volatile; fragrance, topical analgesics
Triflusulfuron methyl ester Triazine-linked sulfonylurea Sulfonylurea, triazine Herbicidal activity


Key Observations :

  • Stability : The electron-withdrawing -CN group may increase hydrolytic stability of the ester compared to hydroxyl-containing analogs like methyl salicylate .
  • Bioactivity: Chloro and acetamido substituents in analogs (e.g., ) are linked to antimicrobial or herbicidal activity, suggesting that the cyano group in the target compound could similarly modulate bioactivity .

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